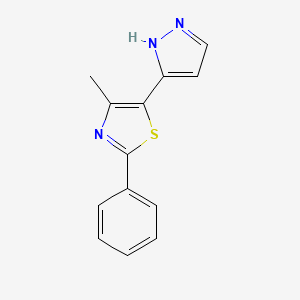
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide inhibits HDAC, which leads to an increase in histone acetylation and changes in gene expression. This ultimately results in cell cycle arrest and apoptosis in cancer cells. HDAC inhibition has also been shown to enhance the immune response to cancer cells and to inhibit angiogenesis, which are additional mechanisms by which N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide may exert its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied for its potential as an anti-cancer agent, making it a well-characterized compound. However, like all inhibitors, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has limitations. It may have off-target effects, and its effects may be cell type-specific.
Zukünftige Richtungen
For N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide research include the development of more potent and selective HDAC inhibitors, the use of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide in combination with other drugs, and exploration of its potential in other disease areas.
Synthesemethoden
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclohexane with methylamine to produce N-methyl-1-cyanocyclohexylamine. This intermediate is then reacted with 2-methyl-octahydro-1H-indole-1-carboxylic acid to produce N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15-12-16-8-4-5-9-17(16)22(15)13-18(23)21(2)19(14-20)10-6-3-7-11-19/h15-17H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFUSFAXXTWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

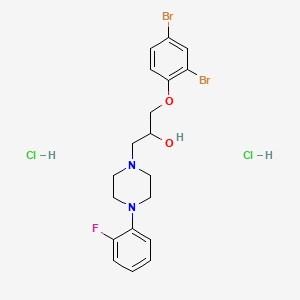
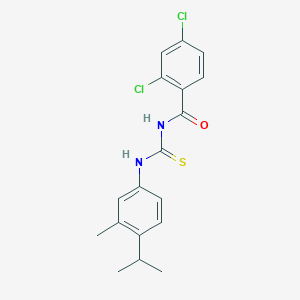
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
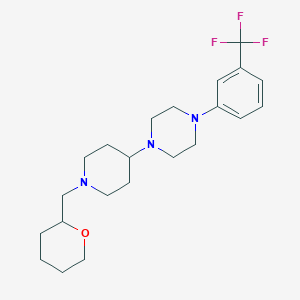
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
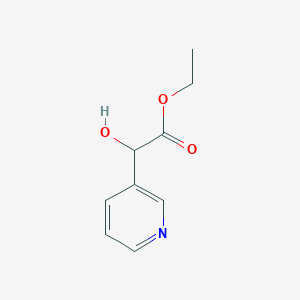
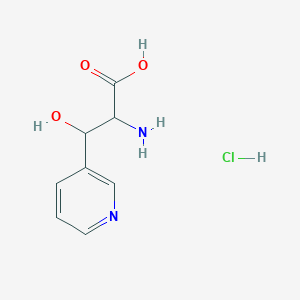
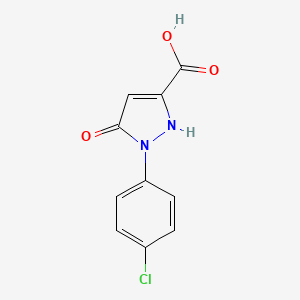
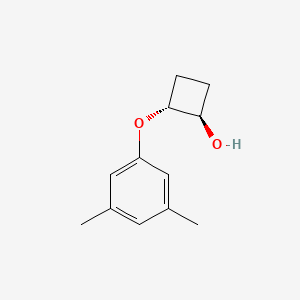
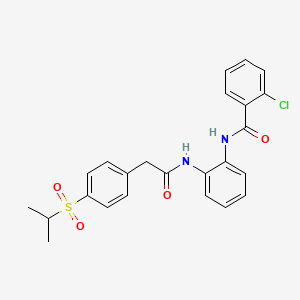
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
